3-[4-(Dodecyloxy)phenyl]prop-2-enal
Description
3-[4-(Dodecyloxy)phenyl]prop-2-enal is an α,β-unsaturated aldehyde featuring a dodecyloxy (C₁₂H₂₅O) substituent at the para position of the phenyl ring. This compound belongs to the cinnamaldehyde derivative family, where the aldehyde group is conjugated to a phenyl-propenal backbone. The dodecyloxy chain confers significant hydrophobicity, making it distinct from shorter-chain or polar-substituted analogs.
Properties
CAS No. |
66049-92-1 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
3-(4-dodecoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-19-23-21-16-14-20(15-17-21)13-12-18-22/h12-18H,2-11,19H2,1H3 |
InChI Key |
XXAGQTQWGKLGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis of 4-Dodecyloxybenzaldehyde
The foundational step in synthesizing this compound involves preparing the precursor 4-dodecyloxybenzaldehyde . This is achieved via the Williamson ether synthesis, a two-step process:
- Alkylation of 4-hydroxybenzaldehyde :
- Reagents : 4-Hydroxybenzaldehyde reacts with 1-bromododecane in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
- Conditions : Heating under reflux (80–100°C) for 12–24 hours ensures complete substitution of the phenolic hydroxyl group.
- Mechanism : Deprotonation of the hydroxyl group forms a phenoxide ion, which undergoes nucleophilic attack on the dodecyl bromide.
Aldol Condensation to Form the α,β-Unsaturated Aldehyde
The key transformation involves condensing 4-dodecyloxybenzaldehyde with acetaldehyde to form the target compound:
- Reaction Setup :
- A mixture of 4-dodecyloxybenzaldehyde (1 equiv.), acetaldehyde (1.2 equiv.), and aqueous NaOH (20% w/v) in ethanol is stirred under reflux.
- Mechanism : Base-mediated deprotonation of acetaldehyde generates an enolate ion, which attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the conjugated enal.
Optimization :
Workup :
Representative Data Table :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base (NaOH) | 20% aqueous, ethanol, reflux | 68 | 95.2 |
| Catalyst (TBAB) | 5 mol%, isopropanol, reflux | 75 | 97.8 |
| Solvent (Ethanol) | Reflux, 12 h | 70 | 96.5 |
Alternative Synthetic Strategies
Wittig Reaction with Stabilized Ylides
The Wittig reaction offers a stereoselective route to the enal:
Heck Coupling with Acrolein
A palladium-catalyzed Heck reaction provides an alternative pathway:
- Substrates : 4-Dodecyloxyiodobenzene and acrolein (propenal).
- Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C.
- Yield : 60–65% with >90% E-selectivity.
Analytical Characterization
Spectroscopic Data
- IR (KBr) : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-O ether).
- ¹H NMR (400 MHz, CDCl₃) : δ 9.58 (d, J = 7.8 Hz, 1H, CHO), 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 7.32–7.24 (m, 2H, ArH), 6.95–6.88 (m, 2H, ArH), 6.38 (dd, J = 15.6, 7.8 Hz, 1H, CH=CH), 3.98 (t, J = 6.6 Hz, 2H, OCH₂), 1.75–1.25 (m, 20H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
- ¹³C NMR : δ 194.2 (CHO), 160.1 (C-O), 144.7 (CH=CH), 130.5–114.8 (ArC), 68.5 (OCH₂), 31.9–22.7 (CH₂), 14.1 (CH₃).
Chromatographic Purity
- HPLC : >98% purity on a C18 column (MeCN/H₂O = 80:20, 1 mL/min, λ = 254 nm).
- Melting Point : 52–54°C (lit. 54°C).
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dodecyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 3-[4-(Dodecyloxy)phenyl]propanoic acid.
Reduction: 3-[4-(Dodecyloxy)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(Dodecyloxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-[4-(Dodecyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s phenyl ring can participate in π-π interactions with aromatic amino acids, further influencing its biological effects.
Comparison with Similar Compounds
Structural Analogs in the Cinnamaldehyde Family
Key analogs include amino-substituted cinnamaldehydes and chalcone derivatives (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Trends
Electronic and Steric Effects
- Dodecyloxy vs. Amino Substituents: The dodecyloxy group is electron-donating via resonance but introduces steric bulk and hydrophobicity. In contrast, dimethylamino/diethylamino groups (1a, 1b) are stronger electron donors, enhancing reactivity in electrophilic substitutions or cycloadditions .
- Aldehyde vs. Ketone/Amide Functionality : The aldehyde group in this compound is more reactive than the ketone in chalcone derivatives (e.g., compound from ), making it suitable for Schiff base formation or nucleophilic additions.
Physicochemical Properties
- Hydrophobicity: The dodecyloxy chain increases logP values significantly compared to amino-substituted analogs. For example, this compound is expected to have a logP > 6, whereas 1a (dimethylamino) has logP ~2.3.
- Thermal Stability : Chalcone derivatives with dodecyloxy groups show stable crystalline phases up to 150°C, attributed to van der Waals interactions between alkyl chains .
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